

# 3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup

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## Compound of Interest

Compound Name:	3-Bromo-1-methyl-1H-indazol-5-amine
Cat. No.:	B591999

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## Technical Guide: 5-Bromo-1-methyl-1H-indazol-3-amine

CAS Number: 1000018-06-3

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. This document details the physicochemical properties, synthesis protocols, and the role of this compound as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in oncology and related fields.

## Chemical and Physical Properties

5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a

synthetic intermediate in pharmaceutical research.[\[1\]](#)[\[2\]](#) While extensive experimental physical data is not widely published, key computed and known properties are summarized below.

Property	Data	Source(s)
CAS Number	1000018-06-3	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrN <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	226.07 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	5-bromo-1-methylindazol-3-amine	<a href="#">[3]</a>
Physical Form	Solid	<a href="#">[5]</a>
Computed XLogP3	1.9	<a href="#">[6]</a>
Hydrogen Bond Donors	1	<a href="#">[6]</a>
Hydrogen Bond Acceptors	3	<a href="#">[6]</a>
Canonical SMILES	CN1C2=C(C=C(C=C2)Br)C(=N1)N	<a href="#">[3]</a>
InChI Key	BKBSBRJIGMVBFM-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.

### Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)

This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[\[7\]](#)[\[8\]](#)

Reaction Scheme:

- Starting Material: 5-Bromo-2-fluorobenzonitrile
- Reagent: Hydrazine hydrate (99%)
- Product: 5-Bromo-1H-indazol-3-amine

#### Experimental Protocol:

- To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).
- Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
- Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine. A typical yield is approximately 90%.<sup>[7]</sup>

## Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-indazol-3-amine

Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.<sup>[4]</sup> The following protocol is based on a general method for achieving regioselective N-1 alkylation of the indazole ring system using a strong base.<sup>[9]</sup>

#### Reaction Scheme:

- Starting Material: 5-Bromo-1H-indazol-3-amine
- Reagents: Sodium hydride (NaH), Methyl iodide ( $\text{CH}_3\text{I}$ ) or Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )
- Product: 5-Bromo-1-methyl-1H-indazol-3-amine

#### Experimental Protocol:

- To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-indazol-3-amine (1.0 eq).
- Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC.
- Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).
- Remove THF under reduced pressure. Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-1H-indazol-3-amine.

## Role in Drug Development and Biological Context

The indazole core is a cornerstone in the design of protein kinase inhibitors.<sup>[10]</sup> Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. <sup>[11]</sup> 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of

advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation, and survival.[\[1\]](#)

Notable kinase families targeted by indazole-based drugs include:

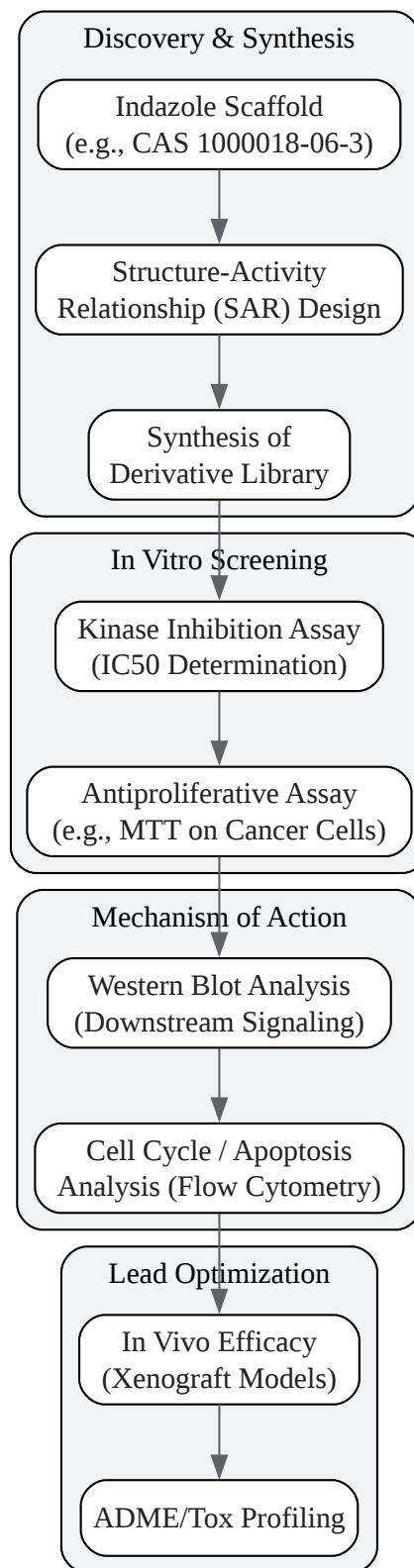
- Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[\[10\]](#)[\[12\]](#)
- Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which governs centrosome duplication.[\[13\]](#)
- BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[\[14\]](#)

The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for building more complex molecules designed to fit into the ATP-binding pocket of these target kinases.

## Signaling Pathways and Experimental Workflows

### General Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-indazol-3-amine follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of biological evaluation to identify potent and selective drug candidates.

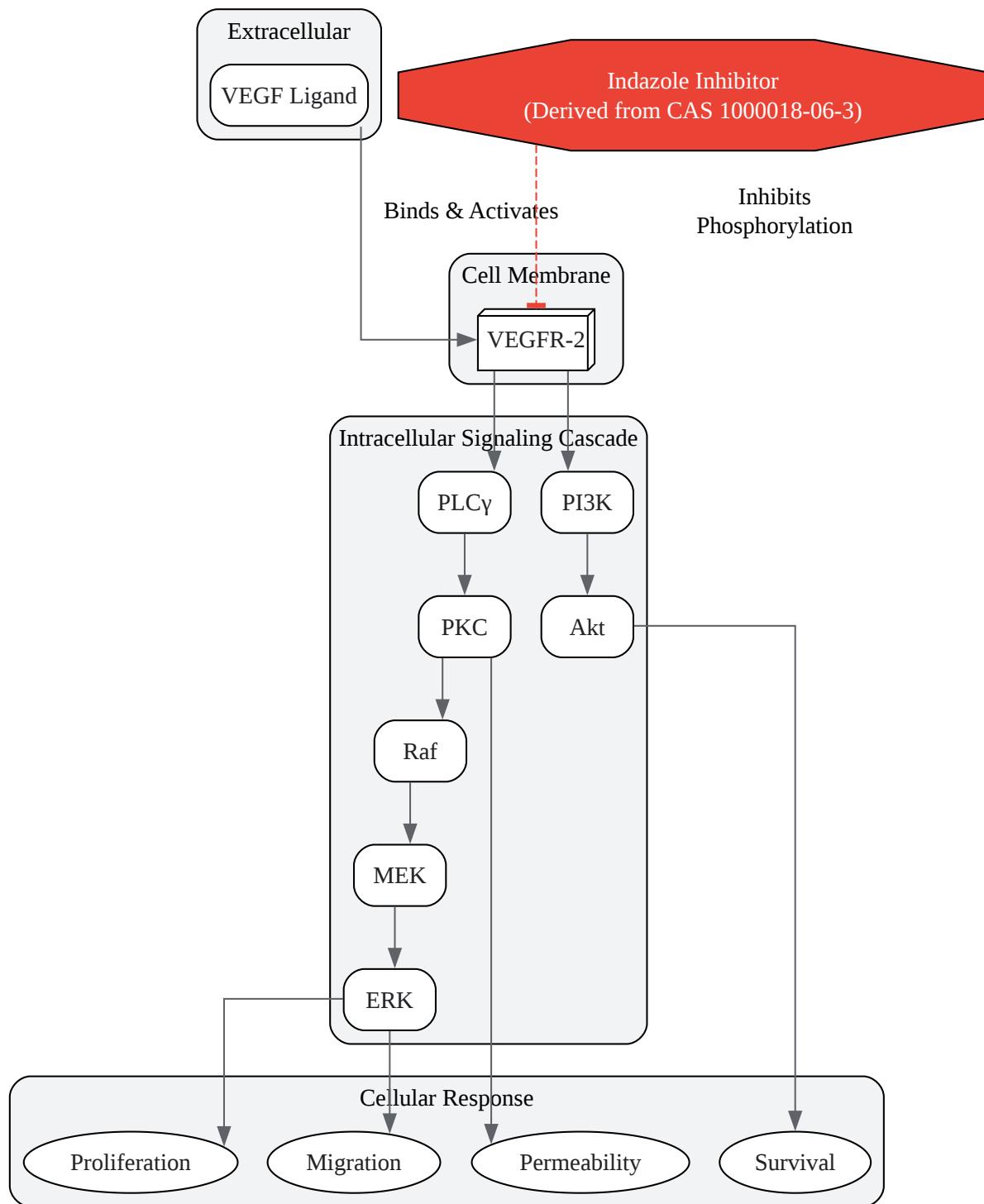


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Caption: General workflow for the discovery and evaluation of new kinase inhibitors.

## VEGFR-2 Signaling Pathway Inhibition

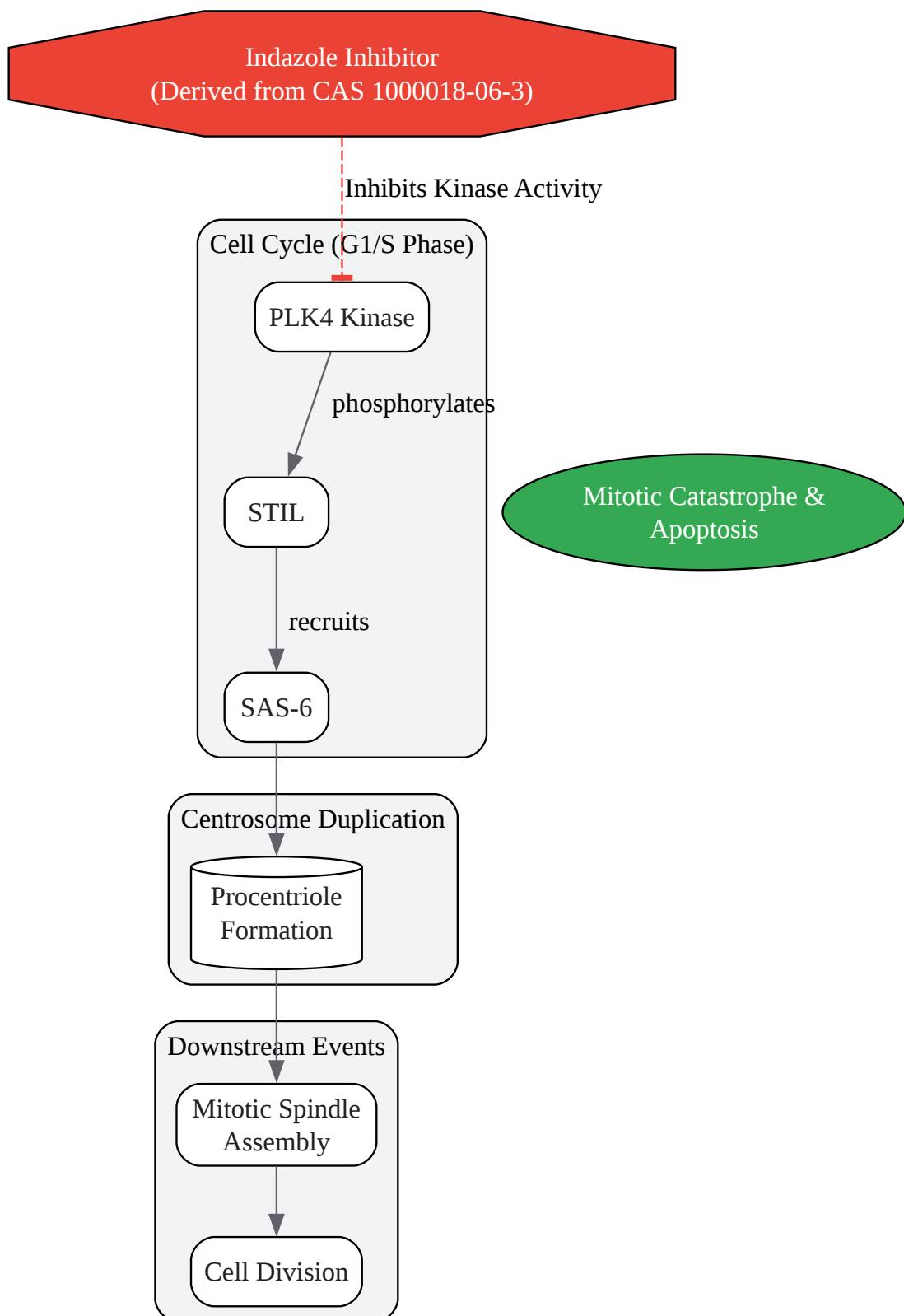
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.<sup>[15][16]</sup> Indazole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and halting the entire signaling cascade.

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Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.

## PLK4 Signaling Pathway Inhibition

PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.<sup>[11][12]</sup> Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.

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Caption: Inhibition of the PLK4-mediated centriole duplication pathway.

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